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Compound of Interest

Compound Name:
2,1,3-Benzothiadiazol-4-ylboronic

acid

Cat. No.: B1531055 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzothiadiazol-4-
ylboronic Acid

Abstract: The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit integral to

advancements in functional materials and medicinal chemistry.[1][2] Its derivatives are

foundational in developing fluorescent probes, organic electronics, and novel therapeutics.[3][4]

[5] This guide provides a comprehensive framework for the characterization of 2,1,3-
Benzothiadiazol-4-ylboronic acid. While specific experimental data for this mono-boronic

acid isomer is not extensively published, this document outlines the foundational principles and

detailed experimental protocols necessary for its full physicochemical profiling. We will leverage

data from closely related analogs and the parent heterocycle to establish a predictive baseline

and explain the causality behind the essential characterization workflows required for any

research or drug development program involving this compound.

Core Molecular & Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of all

subsequent research. The table below summarizes the core identifiers for 2,1,3-
Benzothiadiazol-4-ylboronic acid and includes data from key analogs where direct

information is unavailable.
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Property Value / Information Source / Comment

IUPAC Name
(2,1,3-Benzothiadiazol-4-

yl)boronic acid
---

Molecular Formula C₆H₅BN₂O₂S Calculated

Molecular Weight 179.99 g/mol Calculated

CAS Number Not explicitly assigned.

Closest analogs are 934365-

16-9 for the 4,7-bis(pinacol

ester)[6] and 1332458-85-1 for

the 4,7-diboronic acid.[7]

Physical Form
Expected to be a powder or

crystalline solid.

Based on related boronic acids

and benzothiadiazole

derivatives.[8][9]

Melting Point (°C) To Be Determined (TBD)

The related 4,7-bis(pinacol

ester) melts at 207-212 °C.[6]

The parent 2,1,3-

Benzothiadiazole melts at 54.0

°C.[2]

pKa TBD

Expected to be in the range of

8-10, typical for arylboronic

acids, influenced by the

electron-withdrawing

benzothiadiazole core.[10]

LogP / LogD TBD

A calculated log Pow for the

parent heterocycle is 2.01,

suggesting moderate

lipophilicity.[11] The boronic

acid moiety will increase

hydrophilicity.

Solubility TBD Boronic acids often exhibit low

aqueous solubility, which can

be pH-dependent and may be
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enhanced by forming esters

with polyols like mannitol.[12]

Foundational Principles for Characterization
The chemical behavior of 2,1,3-Benzothiadiazol-4-ylboronic acid is dictated by the interplay

between its two key functional components: the boronic acid group and the benzothiadiazole

ring system.

The Boronic Acid Moiety: This functional group is a Lewis acid, capable of accepting an

electron pair. This property is central to its utility and its physicochemical behavior. In

aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an

anionic, tetrahedral boronate form.[10][12] This equilibrium is pH-dependent and is the basis

for its pKa. The ability of boronic acids to form reversible covalent esters with cis-diols is a

hallmark of their chemistry, a principle widely exploited in glucose sensors and for improving

formulation solubility.[12][13]

The 2,1,3-Benzothiadiazole Core: This bicyclic heterocycle is aromatic and known for its

strong electron-withdrawing character.[1][14] This electronic property influences the acidity of

the boronic acid group and is responsible for the unique photophysical (fluorescent)

properties seen in many of its derivatives.[5][15] Its planar structure can promote π-π

stacking interactions in the solid state.[1]

Experimental Protocols for Physicochemical
Characterization
The following protocols provide a robust framework for determining the key physicochemical

parameters essential for drug development and materials science applications.

Workflow for Comprehensive Physicochemical Profiling
The characterization process follows a logical progression from fundamental identity

confirmation to functional stability assessment.
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Phase 1: Identity & Purity

Phase 2: Core Properties

Phase 3: Stability & Degradation

Synthesis & Purification

Structural Confirmation
(NMR, MS)

Purity Analysis
(HPLC, Elemental Analysis)

Solubility Assay
(Thermodynamic)

pKa Determination
(Potentiometric/Spectrophotometric)

Lipophilicity Measurement
(LogD Shake-Flask)

Forced Degradation Study
(Acid, Base, Oxidative, Light)

Solution Stability
(Aqueous Buffers)
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Key Reactions Potential Degradation Pathways

2,1,3-Benzothiadiazol-4-ylboronic acid

Suzuki-Miyaura Coupling
(with Aryl Halide, Pd catalyst)

Synthetic Utility

Esterification
(with diols, e.g., pinacol)

Protection/
Solubilization

Oxidative Cleavage
(forms Phenol)

Instability

Dehydration
(forms Boroxine)

Instability

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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